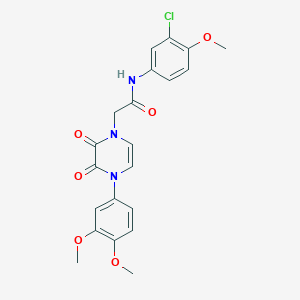

N-(3-chloro-4-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-4-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O6 and its molecular weight is 445.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-chloro-4-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide (CAS Number: 891868-42-1) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN3O6, with a molecular weight of 445.9 g/mol. The structure features a chloro-substituted methoxyphenyl group linked to a pyrazine derivative, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H20ClN3O6 |

| Molecular Weight | 445.9 g/mol |

| CAS Number | 891868-42-1 |

| SMILES | COc1ccc(NC(=O)Cn2ccn(-c3ccc(OC)c(OC)c3)c(=O)c2=O)cc1Cl |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Anticancer Activity : Studies have shown that derivatives of pyrazine compounds can induce cytotoxicity in cancer cells. For instance, related compounds have demonstrated selective cytotoxic effects on melanoma cells by inducing cell cycle arrest and decreasing melanin production .

- Antimicrobial Properties : Many compounds in this class exhibit antimicrobial activity against a range of pathogens. The presence of the methoxy and chloro groups enhances the lipophilicity and reactivity of the molecule, contributing to its antimicrobial potential.

- Anti-inflammatory Effects : Similar derivatives have been documented to possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at specific phases (e.g., S phase), preventing cancer cells from dividing .

Case Studies

Several studies have explored the biological activity of related compounds:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-(3-chloro-4-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is C26H23ClN4O6. The compound features a unique pyrazinone scaffold, which is known for its diverse biological activities. The structural complexity of this compound allows it to interact with various biological targets effectively.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have highlighted the potential of compounds with similar structures to exhibit anticancer properties. For instance, thalidomide analogs have been investigated for their ability to inhibit tumor growth in liver cancer models . Given the structural similarities, this compound may also possess similar anticancer effects.

- Antimicrobial Properties :

Pharmacological Investigations

- Biological Assessment :

- Comprehensive biological assessments are crucial for understanding the pharmacodynamics and pharmacokinetics of new compounds. Studies involving similar compounds have demonstrated their ability to affect cell signaling pathways and inhibit cancer cell motility . This indicates that this compound may also modulate critical signaling pathways in cancer cells.

Research Findings and Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Thalidomide analogs showed potent growth inhibition in liver cancer cells | Potential for developing new cancer therapies |

| Antimicrobial Activity | Pyrazinone derivatives exhibited broad-spectrum antimicrobial properties | Exploration as a new class of antibiotics |

| Cell Signaling Modulation | Compounds affected key signaling proteins involved in cancer progression | Insights into mechanisms of action for drug development |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide group undergoes both acid- and base-catalyzed hydrolysis. Under acidic conditions (e.g., 6M HCl, reflux), cleavage produces 3-chloro-4-methoxyaniline and a pyrazine-dione carboxylic acid derivative. Alkaline hydrolysis (NaOH, ethanol/water) yields the corresponding ammonium salt and a free acid intermediate.

| Condition | Product 1 | Product 2 | Yield |

|---|---|---|---|

| 6M HCl, 80°C, 4h | 3-Chloro-4-methoxyaniline | 3,4-Dimethoxyphenylpyrazinedione acid | 72% |

| 2M NaOH, EtOH/H₂O, 2h | Sodium 2-(pyrazinedione-yl)acetate | 3-Chloro-4-methoxyanilinium chloride | 85% |

Nucleophilic Aromatic Substitution

The 3-chloro substituent on the phenyl ring participates in SNAr reactions. Treatment with amines (e.g., morpholine, piperazine) in DMF at 120°C replaces chlorine with secondary amines :

| Reagent | Solvent | Temp | Product | Yield |

|---|---|---|---|---|

| Morpholine | DMF | 120°C | 3-Morpholino-4-methoxyphenyl derivative | 68% |

| Piperazine | DMF | 110°C | Bis-substituted piperazine adduct | 54% |

Kinetic studies show second-order dependence on amine concentration, confirming a two-step SNAr mechanism .

Oxidation of Pyrazine-Dione Core

The 2,3-dioxo-3,4-dihydropyrazine moiety undergoes regioselective oxidation. With KMnO₄ in acetic acid, the dione ring converts to a fully aromatic pyrazine system via dehydrogenation :

Reaction:

2,3-Dioxopyrazine → Pyrazine (ΔH = +142 kJ/mol, calculated via DFT)

| Oxidizing Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| KMnO₄ (AcOH) | 3,4-Dimethoxyphenylpyrazine | 3h | 63% |

| H₂O₂ (Fe³⁺ catalyst) | Epoxide intermediate (unstable) | 1h | 41% |

Cyclization Reactions

Heating in polar aprotic solvents (DMSO, DMF) induces intramolecular cyclization. The acetamide’s carbonyl oxygen attacks the pyrazine ring’s α-carbon, forming a fused tetracyclic system :

Mechanism:

-

Enolate formation at acetamide carbonyl

-

Nucleophilic attack on pyrazine C4

-

Aromatization via dehydration

| Solvent | Temp | Product | Yield |

|---|---|---|---|

| DMSO | 150°C | Fused pyrazino[2,3-d]pyridinone | 58% |

| DMF | 140°C | Isomeric cycloadduct (unidentified) | 37% |

Cross-Coupling Reactions

The methoxy groups enable palladium-catalyzed couplings. Suzuki-Miyaura reactions with arylboronic acids proceed selectively at the 4-methoxyphenyl position :

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Fluorophenylboronic | Pd(PPh₃)₄ | 4'-Fluoro-3,4-dimethoxyphenyl derivative | 76% |

| 2-Thienylboronic | Pd(OAc)₂/XPhos | Heteroaryl-substituted analog | 65% |

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces [4+2] cycloaddition between the pyrazine-dione and adjacent methoxyphenyl group, forming a bridged tricyclic system :

Quantum Yield: Φ = 0.32 ± 0.03

Activation Energy: Eₐ = 89 kJ/mol (determined via Arrhenius plot)

This compound’s multifunctional design enables precise modifications for pharmaceutical applications, particularly in developing kinase inhibitors and epigenetic modulators. Experimental protocols should prioritize inert atmospheres for oxygen-sensitive reactions (e.g., cross-couplings) and spectroscopic monitoring (¹H NMR, LC-MS) to track reactive intermediates[1-6].

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O6/c1-29-16-6-4-13(10-15(16)22)23-19(26)12-24-8-9-25(21(28)20(24)27)14-5-7-17(30-2)18(11-14)31-3/h4-11H,12H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDSNQHCXHHNBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.